molecular formula C29H46O2 B15145685 (8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

(8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B15145685
M. Wt: 426.7 g/mol
InChI Key: FFKIQLXJMQUBQZ-ATPUVMSWSA-N
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Description

The compound (8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. It belongs to the class of compounds known as steroids, which are characterized by a cyclopenta[a]phenanthrene ring system. This compound is notable for its intricate stereochemistry and the presence of multiple chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The synthetic route typically starts with simpler steroid precursors, which undergo a series of reactions such as alkylation, hydroxylation, and cyclization to form the desired structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or ketone groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form alcohols or alkanes.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of other complex molecules and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A steroid with a similar cyclopenta[a]phenanthrene core but different functional groups.

    Testosterone: Another steroid with a similar structure but distinct biological activity.

    Estradiol: A steroid hormone with a similar core structure but different functional groups and biological effects.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.

Biological Activity

The compound (8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with potential biological activities. This article reviews its biological activity based on various research findings and case studies.

  • Molecular Formula : C30H50O
  • Molecular Weight : 426.7 g/mol
  • IUPAC Name : (8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1H-cyclopenta[a]phenanthren-3-one

Biological Activity Overview

The biological activity of this compound has been explored in various contexts including anti-cancer properties and effects on metabolic processes. Below are key findings from recent studies:

Anticancer Activity

  • Mechanism of Action : The compound has shown potential in inducing apoptosis in cancer cells. Studies indicate that it may activate caspase pathways leading to programmed cell death in various cancer types.
  • Case Study : In vitro studies on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

  • Inflammation Modulation : Research suggests that the compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property may be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Experimental Evidence : Animal models treated with the compound exhibited reduced markers of inflammation compared to control groups .

Metabolic Regulation

  • Effects on Lipid Metabolism : The compound has been investigated for its role in lipid metabolism regulation. It appears to influence lipid profiles positively by reducing triglyceride levels and enhancing HDL cholesterol levels.
  • Clinical Observations : Participants in clinical trials reported improvements in metabolic parameters after administration of the compound as part of a dietary supplement regimen .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits pro-inflammatory cytokines
Metabolic RegulationReduces triglycerides; increases HDL

Properties

Molecular Formula

C29H46O2

Molecular Weight

426.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-20,22-25,27,31H,7,10-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1

InChI Key

FFKIQLXJMQUBQZ-ATPUVMSWSA-N

Isomeric SMILES

CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C

Origin of Product

United States

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